molecular formula C16H30N2O4 B7928633 [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928633
M. Wt: 314.42 g/mol
InChI Key: VSGWVWGHEYZAEB-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound that features a cyclohexylamino group and a tert-butyloxycarbonyl-protected isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the protection of the amino group using tert-butyloxycarbonyl (Boc) protection. This is followed by the introduction of the cyclohexylamino group and subsequent acylation to form the acetic acid derivative. Common reagents used in these steps include tert-butyloxycarbonyl chloride, cyclohexylamine, and acetic anhydride. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives by removing the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in peptide synthesis .

Biology and Medicine

In biological and medicinal research, this compound can be used to study enzyme interactions and as a building block for drug development. Its structure allows for modifications that can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid exerts its effects involves interactions with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The cyclohexylamino group can interact with hydrophobic pockets in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(tert-Butoxycarbonyl-amino)-cyclohexylamino]-acetic acid
  • [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-propionic acid

Uniqueness

What sets [2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-11(2)18(15(21)22-16(3,4)5)13-9-7-6-8-12(13)17-10-14(19)20/h11-13,17H,6-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGWVWGHEYZAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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